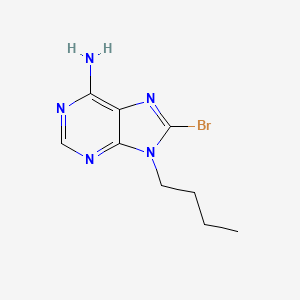

8-Bromo-9-butyl-9H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-9-butylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNNQOCJLMQVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC=NC(=C2N=C1Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469393 | |

| Record name | 8-bromo-9-butyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202136-43-4 | |

| Record name | 8-bromo-9-butyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-9-butyl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-9-butyl-9H-purin-6-amine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-9-butyl-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document details a representative synthetic protocol, expected analytical characterization data, and explores the potential biological relevance of this class of compounds through signaling pathway diagrams.

Introduction

Substituted purines are a cornerstone of medicinal chemistry, with analogues forming the basis of numerous therapeutic agents. The introduction of substituents at the C8 and N9 positions of the purine core can significantly modulate their biological activity. 8-Bromo-9-alkyladenine derivatives, such as this compound, have been investigated for their potential as adenosine receptor antagonists and as agonists of Toll-like receptors (TLRs), making them promising scaffolds for the development of novel therapeutics for a range of conditions, including central nervous system disorders, inflammatory diseases, and as vaccine adjuvants or immunotherapies.[1][2][3] This guide outlines the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N9-alkylation of 8-bromoadenine. This method provides a direct and efficient route to the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 8-bromo-9-alkyladenines, adapted for the synthesis of the butyl derivative.

Materials:

-

8-Bromoadenine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 8-bromoadenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to separate the N9 and N7 isomers.

-

Combine the fractions containing the desired N9-butyl product and evaporate the solvent to yield this compound as a solid.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure. The following tables summarize the expected quantitative data based on values reported for closely related analogues.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₂BrN₅ |

| Molecular Weight | 270.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available; expected to be a solid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | C2-H |

| ~7.2 | br s | 2H | -NH₂ |

| ~4.2 | t | 2H | N9-CH₂- |

| ~1.8 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

| Solvent: DMSO-d₆ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C6 |

| ~153 | C2 |

| ~150 | C4 |

| ~141 | C8 |

| ~118 | C5 |

| ~44 | N9-CH₂- |

| ~31 | -CH₂-CH₂-CH₃ |

| ~19 | -CH₂-CH₃ |

| ~13 | -CH₃ |

| Solvent: DMSO-d₆ |

Mass Spectrometry (MS)

| m/z Value | Expected Assignment |

| 270/272 (approx. 1:1) | [M+H]⁺ (isotopic pattern for Br) |

Biological Activity and Signaling Pathways

8-Bromo-9-alkyl-purin-6-amines have been identified as potent modulators of immune signaling pathways, particularly as agonists of Toll-like receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses.

Activation of TLR7 by an agonist like this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.[4][5]

Caption: TLR7 signaling pathway activated by a purine agonist.

Conclusion

This compound is a synthetically accessible purine derivative with significant potential for further investigation in drug discovery. The straightforward N9-alkylation of 8-bromoadenine provides an efficient route for its preparation. The characterization data presented in this guide, based on established knowledge of similar compounds, provides a solid framework for its identification and quality control. The potential of this class of molecules to modulate the immune system through TLR7 agonism highlights its importance for researchers in immunology, oncology, and infectious diseases. Further studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

References

- 1. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the new molecules for TLR agonists? [synapse.patsnap.com]

- 4. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 8-Bromo-9-butyl-9H-purin-6-amine: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and likely biological context of the purine derivative, 8-Bromo-9-butyl-9H-purin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogs to offer valuable insights for research and development.

Core Physicochemical Properties

| Property | 8-Bromo-9H-purin-6-amine | 8-Bromo-9-propyl-9H-purin-6-amine | This compound (Predicted) |

| Molecular Formula | C₅H₄BrN₅ | C₈H₁₀BrN₅ | C₉H₁₂BrN₅ |

| Molecular Weight ( g/mol ) | 214.02 | 256.10 | 270.13 |

| IUPAC Name | 8-bromo-9H-purin-6-amine | 8-bromo-9-propylpurin-6-amine | This compound |

| CAS Number | 6974-78-3 | 908355-66-8 | Not available |

| XLogP3 (Computed) | 0.8 | 1.6 | ~2.1 (Estimated) |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Rotatable Bond Count | 0 | 2 | 3 |

| Exact Mass (Da) | 212.9650 | 255.0120 | 269.0276 |

| Topological Polar Surface Area (Ų) | 80.5 | 69.6 | 69.6 |

Data Sources: PubChem CIDs 81457 and 11849871. Predicted values for this compound are extrapolated based on the trend observed in the homologous series.

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and purification of 8-bromo-9-alkyl-9H-purin-6-amines, adapted from established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the N9-alkylation of 8-bromoadenine. This is a common and effective method for preparing 9-substituted purine derivatives.[1]

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Materials:

-

8-Bromoadenine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 8-bromoadenine in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the desired product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 8-bromo-9-alkyladenine have been investigated for their biological activities, primarily as antagonists of adenosine receptors.[2] Additionally, other purine analogs have shown activity as modulators of Toll-like receptors (TLRs).

Adenosine A₂A Receptor Antagonism

A study on a series of 8-bromo-9-alkyl adenines revealed that these compounds can act as antagonists for adenosine receptors, with a notable interaction at the A₂A subtype.[2] The A₂A receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling cascade plays a crucial role in various physiological processes, including inflammation and neurotransmission.

Caption: Potential antagonism of the Adenosine A₂A receptor signaling pathway.

Toll-like Receptor 7 (TLR7) Modulation

Some purine analogs are known to be agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA.[6] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-9-butyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activity of 8-Bromo-9-butyl-9H-purin-6-amine is limited in publicly available literature. The following guide is based on an in-depth analysis of structurally related purine derivatives and provides a scientifically inferred mechanism of action, supported by data from analogous compounds. The primary proposed mechanism is the activation of Toll-like receptor 7 (TLR7). Alternative potential mechanisms, including HSP90 inhibition and general cytotoxicity, are also discussed.

Core Mechanism of Action: Toll-like Receptor 7 (TLR7) Agonism

Based on extensive structure-activity relationship (SAR) studies of purine derivatives, this compound is strongly suggested to function as a Toll-like Receptor 7 (TLR7) agonist.[1][2][3] The 6-aminopurine (adenine) scaffold is a common feature among a class of synthetic small molecules that activate TLR7.[4] TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][5] Its natural ligands are single-stranded RNA (ssRNA) from viruses.[1] Synthetic agonists like this compound mimic these viral components, initiating a potent immune response.

Signaling Pathway

Upon binding to TLR7 in the endosome, this compound is proposed to induce a conformational change in the receptor, leading to its dimerization. This event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. The subsequent formation of the Myddosome complex, involving IRAK4 and IRAK1, leads to the activation of TRAF6. TRAF6 activation culminates in the activation of two major pathways:

-

NF-κB Pathway: Leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

-

IRF7 Pathway: Results in the production of type I interferons (IFN-α/β), which are crucial for antiviral responses.[1]

Quantitative Data on Related Purine-Based TLR7 Agonists

The following table summarizes the in vitro activity of various 8-oxoadenine derivatives, which are structurally related to the compound of interest and act as TLR7 agonists. This data is presented to provide a reference for the expected potency of this compound.

| Compound | Assay System | Target | Activity (EC50) | Reference |

| SM-360320 | Human PBMCs | IFN-α induction | 0.14 µM | [1] |

| 9e (SM-324405) | TLR7-transfected cells | TLR7 activation | 50 nM | [3][7] |

| DSR-6434 | TLR7-transfected cells | TLR7 activation | 7.2 nM | [1] |

| 8b (an oxoadenine derivative) | HEK293-hTLR8 cells | TLR8 activation | 50.4 µM | [2] |

Experimental Protocols

This assay is a standard method for screening and characterizing TLR7 agonists.[5][8][9]

Objective: To determine the concentration-dependent activation of TLR7 by a test compound.

Methodology:

-

Cell Culture: HEK-Blue™ TLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 2.5 x 10^5 cells/mL.

-

The test compound (e.g., this compound) is serially diluted and added to the cells.

-

The plate is incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

-

During incubation, TLR7 activation leads to the production and secretion of SEAP into the cell culture supernatant.

-

-

Detection:

-

A sample of the supernatant is transferred to a new plate.

-

QUANTI-Blue™ Solution, a substrate for SEAP, is added.

-

The plate is incubated for 1-3 hours at 37°C.

-

The level of SEAP is determined by measuring the optical density at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Objective: To measure the induction of cytokines by the test compound in primary human immune cells.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation:

-

PBMCs are seeded in a 96-well plate.

-

The test compound is added at various concentrations.

-

The cells are incubated for 24-48 hours.

-

-

Cytokine Measurement:

-

The cell culture supernatant is collected.

-

The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

-

Data Analysis: The concentration of each cytokine is plotted against the compound concentration to determine the dose-dependent induction profile.

Alternative Potential Mechanisms of Action

While TLR7 agonism is the most probable mechanism, the purine scaffold is known to interact with other biological targets.

HSP90 Inhibition

Several purine-based compounds, particularly those with substitutions at the 8 and 9 positions, are known inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-cancer effects.

Experimental Protocol: HER2 Degradation Assay A common method to assess HSP90 inhibition is to measure the degradation of a known HSP90 client protein, such as HER2, in cancer cell lines (e.g., MCF7, BT474). Cells are treated with the test compound, and the levels of HER2 are quantified by Western blotting or ELISA.

General Cytotoxicity

Purine analogs are a well-established class of cytotoxic agents used in chemotherapy. Their mechanism often involves incorporation into DNA and RNA, leading to the inhibition of nucleic acid synthesis and induction of apoptosis.

Experimental Protocol: MTT or SRB Assay The cytotoxic effect of a compound can be determined using cell viability assays such as the MTT or SRB assay. Cancer cell lines are treated with a range of concentrations of the test compound for a set period (e.g., 72 hours). The percentage of viable cells is then determined colorimetrically, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.

Conclusion

While further direct experimental validation is required, the structural characteristics of this compound strongly suggest that its primary mechanism of action is the activation of TLR7. This activity would lead to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This positions the compound as a potential candidate for applications in immunotherapy, such as a vaccine adjuvant or an anti-cancer agent. The alternative possibilities of HSP90 inhibition and general cytotoxicity, common among purine derivatives, should also be considered in a comprehensive evaluation of its biological profile. The experimental protocols outlined in this guide provide a framework for the empirical determination of the precise mechanism of action of this compound.

References

- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. invivogen.com [invivogen.com]

- 6. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. Assay in Summary_ki [bindingdb.org]

An In-depth Technical Guide to the Biological Targets of 8-Bromo-Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of 8-bromo-purine derivatives. These modified purine structures have garnered significant interest in biomedical research and drug development due to their diverse range of biological activities. This document details their interactions with key enzymes and signaling proteins, presents quantitative data on these interactions, outlines detailed experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows.

Overview of 8-Bromo-Purine Derivatives

8-Bromo-purine derivatives are a class of compounds where a bromine atom is substituted at the 8-position of the purine ring. This modification can significantly alter the electronic properties and steric hindrance of the molecule, leading to modified binding affinities for various biological targets and often increased resistance to metabolic degradation.[1] This guide focuses on several key classes of 8-bromo-purine derivatives and their well-characterized biological targets.

Key Biological Targets and Quantitative Data

The biological effects of 8-bromo-purine derivatives are mediated through their interaction with a variety of protein targets. The following sections detail the most prominent targets and summarize the available quantitative data on these interactions.

Cyclic Nucleotide-Dependent Protein Kinases: PKA and PKG

8-bromo derivatives of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are potent activators of their respective protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG). The bromine substitution at the 8-position renders these analogs more resistant to hydrolysis by phosphodiesterases (PDEs), resulting in a more sustained activation of PKA and PKG.[1][2]

Quantitative Data for PKA and PKG Activators

| Derivative | Target | Action | Quantitative Value | Reference |

| 8-Bromo-cAMP | Protein Kinase A (PKA) | Activator | Ka = 0.05 µM | [3] |

| 8-Bromo-cGMP | Protein Kinase G (PKG) | Activator | - | [4] |

Enzymes Involved in Purine Metabolism

Certain 8-bromo-purine derivatives have been identified as inhibitors of key enzymes in the purine metabolism pathway, suggesting their potential as therapeutic agents for diseases characterized by aberrant purine metabolism.

8-Bromoxanthine has been shown to be an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

Quantitative Data for Xanthine Oxidase Inhibitors

| Derivative | Target | Action | Quantitative Value | Reference |

| 8-Bromoxanthine | Xanthine Oxidase | Inhibitor | Ki ≈ 400 µM | [5] |

| 8-Bromoxanthine | Oxidized Xanthine Oxidase | Binds | Kd = 1.5 mM | [5] |

| 8-Bromoxanthine | Reduced Xanthine Oxidase | Binds | Kd = 18 µM | [5] |

8-Aminoguanosine is an effective inhibitor of purine nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway.[6]

Quantitative Data for Purine Nucleoside Phosphorylase Inhibitors

| Derivative | Target | Action | Quantitative Value | Reference |

| 8-Aminoguanosine | Purine Nucleoside Phosphorylase | Inhibitor | - | [6] |

| 8-Aminoguanine | Purine Nucleoside Phosphorylase | Inhibitor | Ki = 2.8 µM | [7] |

Dipeptidyl Peptidase 4 (DPP-4)

A novel 8-purine derivative has been identified as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This suggests a potential therapeutic application for type 2 diabetes.[8]

Quantitative Data for DPP-4 Inhibitors

| Derivative | Target | Action | Quantitative Value | Reference |

| Novel 8-purine derivative | Dipeptidyl Peptidase 4 (DPP-4) | Inhibitor | IC50 = 4.92 µM | [8] |

Other Enzyme Targets

8-substituted purine nucleotides have also been shown to inhibit other enzymes, such as IMP dehydrogenase.[9]

Quantitative Data for Other Enzyme Inhibitors

| Derivative | Target | Action | Quantitative Value | Reference |

| 8-(p-NO2PhCH2S)-IMP | IMP Dehydrogenase | Inhibitor | - | [9] |

| 8-(p-NO2PhCH2S)-AMP | IMP Dehydrogenase | Inhibitor | - | [9] |

Signaling Pathways Modulated by 8-Bromo-Purine Derivatives

The activation of PKA and PKG by their respective 8-bromo-cyclic nucleotide analogs triggers downstream signaling cascades that regulate a multitude of cellular processes.

PKA Signaling Pathway

Activation of PKA by 8-Bromo-cAMP leads to the phosphorylation of various downstream substrates, influencing processes such as gene transcription, metabolism, and cell cycle progression.

References

- 1. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Bromoguanosine 3 ,5 -cyclic monophosphate = 98 HPLC, powder 51116-01-9 [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 5. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Measurement of cGMP levels and PKG activity. [bio-protocol.org]

- 9. abcam.cn [abcam.cn]

The Emergence of Purine-Based Scaffolds as Hsp90 Inhibitors: A Technical Guide to 8-Arylmethyl-9H-purin-6-amine Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial topic of interest was 8-Bromo-9-butyl-9H-purin-6-amine, a comprehensive literature search did not yield specific data on its activity as an Hsp90 inhibitor. This guide therefore focuses on the closely related and well-documented class of 8-arylmethyl-9H-purin-6-amine derivatives, which serve as exemplary purine-based Hsp90 inhibitors.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, including growth factor receptors, transcription factors, and cell cycle regulators. The dependence of cancer cells on a functional Hsp90 chaperone system makes it a compelling target for anticancer drug development. Purine-based scaffolds have emerged as a promising class of synthetic Hsp90 inhibitors, offering a distinct chemical space from the natural product-derived ansamycin and resorcinol-based inhibitors. This technical guide provides an in-depth overview of the 8-arylmethyl-9H-purin-6-amine class of Hsp90 inhibitors, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization.

Mechanism of Action

8-Arylmethyl-9H-purin-6-amine derivatives act as ATP-competitive inhibitors of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, thereby preventing the hydrolysis of ATP, a crucial step in the chaperone's conformational cycle.[1] This inhibition locks Hsp90 in a non-functional state, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[2] The depletion of these oncoproteins disrupts multiple signaling pathways essential for tumor cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of Hsp90 inhibition by 8-arylmethyl-9H-purin-6-amine derivatives.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of representative 8-arylmethyl-9H-purin-6-amine derivatives, with a focus on the well-characterized compound PU-H71.

Table 1: In Vitro Activity of PU-H71

| Assay Type | Cell Line | IC50 (nM) | Reference |

| Hsp90 Binding | - | 51 | [3] |

| Cell Viability | MDA-MB-468 (Breast) | 65 | [3] |

| Cell Viability | MDA-MB-231 (Breast) | 140 | [3] |

| Cell Viability | HCC-1806 (Breast) | 87 | [3] |

| HER2 Degradation | N87 (Gastric) | 90 | [4] |

Table 2: In Vivo Efficacy of PU-H71 in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

| Dosage | Administration | Tumor Growth Inhibition (%) | Outcome | Reference |

| 75 mg/kg | Alternate Days | 96 | Significant reduction in tumor cell proliferation and a 6-fold increase in apoptosis. | [3] |

| 75 mg/kg | Daily | 100 | Complete response with tumors reduced to scar tissue after 37 days. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize 8-arylmethyl-9H-purin-6-amine derivatives are provided below.

Synthesis of 8-Arylmethyl-9H-purin-6-amines (Microwave-Assisted One-Pot Method)

This protocol describes a simplified one-pot synthesis of 8-arylmethyl-9H-purin-6-amines.[3]

Materials:

-

Aryl-acetic acid (1.0 equivalent)

-

Pyrimidine-4,5,6-triamine (1.2 equivalents)

-

Triphenylphosphite (P(OPh)3) (1.2 equivalents)

-

Pyridine

-

Microwave reactor

Procedure:

-

Combine the aryl-acetic acid, pyrimidine-4,5,6-triamine, and triphenylphosphite in pyridine in a microwave-safe reaction vessel.

-

Seal the vessel and subject the mixture to microwave irradiation at 220°C for 15 minutes.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the crude product by silica gel column chromatography to yield the desired 8-arylmethyl-9H-purin-6-amine.

Hsp90 Binding Affinity: Fluorescence Polarization Assay

This assay measures the ability of a compound to displace a fluorescently labeled probe from the ATP-binding site of Hsp90.[5]

Materials:

-

Recombinant human Hsp90β

-

Fluorescein isothiocyanate-labeled geldanamycin (FITC-GA)

-

Fluorescence Polarization (FP) assay buffer (20 mM HEPES pH 7.3, 50 mM KCl, 0.01% NP-40)

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mix containing 60 nM Hsp90β and 5 nM FITC-GA in FP assay buffer.

-

Aliquot the reaction mix into the wells of a 96-well plate.

-

Pre-incubate the plate for 3 hours at room temperature.

-

Prepare serial dilutions of the test compounds in FP assay buffer.

-

Add the serially diluted compounds to the reaction plate, ensuring the final DMSO concentration is normalized (e.g., 2% v/v).

-

Incubate for an appropriate time (e.g., 16 hours) to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

-

Plot the mP values against the competitor concentration to determine the IC50.

Hsp90 ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.[6][7]

Materials:

-

Recombinant human Hsp90

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP

-

Test compounds

-

Malachite green reagent

-

Phosphate standard

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a reaction mix containing Hsp90 in assay buffer.

-

Add serially diluted test compounds to the wells of a 96-well plate.

-

Add the Hsp90 reaction mix to the wells containing the test compounds.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent to each well.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 620 nm.

-

Use a phosphate standard curve to determine the amount of phosphate released and calculate the percent inhibition.

Cellular Activity: Client Protein Degradation via Western Blot

This protocol is used to assess the degradation of Hsp90 client proteins in cells treated with an inhibitor.[2][8]

Materials:

-

Cancer cell line of interest (e.g., SK-Br3, MDA-MB-468)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize for protein loading.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.[4][9][10]

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate and incubate overnight.

-

Treat the cells with serial dilutions of the test compound for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

-

Calculate the percent cell viability relative to untreated control cells.

Workflow and Logical Relationships

The development and characterization of a novel Hsp90 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the development of Hsp90 inhibitors.

Conclusion

The 8-arylmethyl-9H-purin-6-amine scaffold represents a versatile and potent class of Hsp90 inhibitors. Through a well-defined mechanism of action, these compounds effectively induce the degradation of key oncoproteins, leading to significant antitumor activity both in vitro and in vivo. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel purine-based Hsp90 inhibitors, facilitating further research and development in this promising area of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ch.promega.com [ch.promega.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. OUH - Protocols [ous-research.no]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Structure-Activity Relationship of 9-Butyl-Purine Analogs

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 9-butyl-purine analogs, a class of compounds with significant therapeutic potential. Purine analogs are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases and G-protein coupled receptors like adenosine receptors.[1][2] The substituent at the N9 position of the purine core plays a crucial role in determining the binding affinity and selectivity of these compounds. This guide focuses specifically on analogs featuring a butyl group at the N9 position, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.

Biological Targets and Therapeutic Potential

The 9-butyl-purine scaffold has been successfully exploited to develop potent and selective inhibitors for two major classes of drug targets: adenosine receptors and protein kinases.

-

Adenosine Receptor Antagonists: Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G-protein coupled receptors involved in various physiological processes.[3] A₂A receptor antagonists, in particular, have therapeutic potential for neurodegenerative disorders like Parkinson's disease.[4][5]

-

Protein Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2][6] 9-substituted purine analogs have been developed as inhibitors for a variety of kinases, including Src/Abl, Cyclin-Dependent Kinases (CDKs), FLT3, and PDGFRα.[6][7][8][9]

Structure-Activity Relationship (SAR) of 9-Butyl-Purine Analogs

The biological activity of 9-butyl-purine analogs is highly dependent on the nature and position of substituents on the purine ring. The following sections dissect the SAR for different biological targets.

Adenosine A₂A Receptor Antagonists

Research into 2,8,9-trisubstituted purines has identified potent and selective A₂A adenosine receptor antagonists. A key example is ST1535 (2-n-butyl-9-methyl-8-[4][5][10]triazol-2-yl-9H-purin-6-ylamine), which shows high affinity for the A₂A subtype.[4][5][11] While the original lead compound featured a 9-methyl group, the principles can be extended to 9-butyl analogs. The SAR studies highlight the importance of substitution at the C2, C8, and N9 positions.

Key SAR Observations:

-

N9-Position: The alkyl group at the N9 position influences the compound's interaction with a hydrophobic pocket in the receptor.

-

C2-Position: An n-butyl group at the C2 position is favorable for A₂A affinity.

-

C8-Position: The presence of a triazolyl moiety at the C8 position is critical for high A₂A affinity and selectivity.[4][5]

-

C6-Position: A 6-amino group is a common feature in potent adenosine receptor ligands, mimicking the natural ligand adenosine.

Table 1: Binding Affinities (Ki, nM) of 9-Methyl-Purine Analogs at Human Adenosine Receptors

| Compound | R (C2-substituent) | X (C8-substituent) | A₁ (Ki) | A₂A (Ki) | A₂B (Ki) | A₃ (Ki) | Selectivity (A₁/A₂A) | Selectivity (A₂B/A₂A) |

| 25b (ST1535) | n-Butyl | [4][5][10]triazol-2-yl | 79 | 6.6 | 380 | >1000 | 12 | 58 |

| 25c | n-Propyl | [4][5][10]triazol-2-yl | 140 | 12 | 1000 | >1000 | 11.7 | 83.3 |

| 25d | Cyclopropyl | [4][5][10]triazol-2-yl | 160 | 11 | 1300 | >1000 | 14.5 | 118 |

Data extracted from references[4][5][11]. The table illustrates the impact of the C2-alkyl group on A₂A affinity and selectivity.

Protein Kinase Inhibitors

The 9-butyl-purine scaffold is also prevalent in the design of protein kinase inhibitors. Modifications at the C2, C6, and C8 positions are crucial for achieving potency and selectivity against specific kinases.

2.2.1. Grp94 Inhibitors

A study on purine-scaffold compounds targeting the endoplasmic reticulum Hsp90 paralog Grp94 revealed specific SAR insights.[10] For the compound 9-Butyl-8-((2,4-dichlorophenyl)thio)-9H-purin-6-amine, the 8-arylthio group inserts into a unique allosteric site (site 2) in Grp94.[10]

Key SAR Observations:

-

N9-Butyl Group: Occupies the adenine-binding pocket.

-

C8-Arylthio Linker: The thioether linker and the aryl group are critical for inserting into the selective allosteric site.

-

Aryl Substituents: Dichloro substitution at the 2' and 4' positions of the C8-aryl ring was found to be optimal for Grp94 affinity. Larger substituents at the 2'-position led to a drastic reduction in affinity, indicating space constraints in the binding pocket.[10]

2.2.2. Src/Abl Kinase Inhibitors

A series of 9-(arenethenyl)purines were identified as potent dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinases.[7][8]

Key SAR Observations:

-

N9-Arenethenyl Group: This large substituent is essential for achieving dual inhibitory activity by accessing the specific inactive conformation.

-

Counterbalancing Lipophilicity: While a tert-butyl substituent on the arene ring retained potency, its high lipophilicity was undesirable. Incorporating heteroatoms, such as in an isoxazole analog, helped to reduce lipophilicity while maintaining potency.[7]

Table 2: Inhibitory Activity (IC₅₀) of Selected 9-Substituted Purine Analogs Against Kinases

| Compound ID | Core Structure | N9-Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| 13o | 8-Arylthio-purin-6-amine | Butyl | Grp94 | (Affinity data) | [10] |

| 9i (AP24226) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(3-(tert-butyl)isoxazol-5-yl)ethenyl | Src | < 1 | [7] |

| 9i (AP24226) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(3-(tert-butyl)isoxazol-5-yl)ethenyl | Abl | < 1 | [7] |

| 14a (AP24163) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(4-(tert-butyl)thiazol-2-yl)ethenyl | Bcr-Abl (T315I) | 300-400 | [8] |

| 8l | 6-amino-purine | cis-Cyclobutyl | CDK2 | 2.1 | [12] |

| 8l | 6-amino-purine | cis-Cyclobutyl | CDK5 | 4.8 | [12] |

This table summarizes data for various 9-substituted purines to illustrate the scaffold's versatility. Note that N9-butyl analogs are part of a broader class of N9-alkyl substituted purines.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for SAR studies. Below are protocols for key assays cited in the evaluation of 9-butyl-purine analogs.

Protein Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]

Methodology:

-

Reaction Setup: In a 384-well plate, add 1 µL of the 9-butyl-purine analog inhibitor (or DMSO for control) at various concentrations. Add 2 µL of purified kinase enzyme solution.

-

Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of ATP and substrate should be optimized for the specific kinase, often near the Km value.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal correlates with the amount of ADP formed and thus the kinase activity.

-

IC₅₀ Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[14][15]

Adenosine Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). For A₁ and A₃ assays, the buffer should be supplemented with adenosine deaminase to remove endogenous adenosine.

-

Competitive Binding: In assay tubes, combine the cell membranes, a specific radioligand (e.g., [³H]CGS 21680 for A₂A receptors) at a concentration close to its Kd value, and varying concentrations of the unlabeled 9-butyl-purine analog.

-

Incubation: Incubate the mixture for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Ki Calculation: Determine the IC₅₀ value from the competition curve and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by purine analogs and a typical experimental workflow.

Caption: Bcr-Abl signaling pathway and point of inhibition by a purine analog.

Caption: Experimental workflow for a luminescent-based kinase inhibition assay.

Caption: Logical relationships in the SAR of 9-Butyl-Purine analogs.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.jp [promega.jp]

- 14. researchgate.net [researchgate.net]

- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Bromo-9-butyl-9H-purin-6-amine Binding: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 8-Bromo-9-butyl-9H-purin-6-amine to its putative target, the human Adenosine A1 receptor. Purine analogs, such as the compound in focus, are of significant interest in drug discovery, often targeting adenosine receptors which are implicated in a variety of physiological processes.[1][2] In silico modeling offers a powerful, cost-effective approach to investigate these interactions at a molecular level, predicting binding affinities and elucidating the mechanism of action before embarking on extensive experimental validation.[3]

Target Identification and Ligand Preparation

The primary target for this compound is hypothesized to be the human Adenosine A1 receptor (A1AR), a member of the G-protein coupled receptor (GPCR) family.[1][4] This selection is based on the structural similarity of the compound to known adenosine receptor antagonists.[2] For the purpose of this guide, we will utilize a high-resolution crystal structure of the human A1AR available in the Protein Data Bank (PDB).

This compound is a purine derivative with the following chemical properties:

| Property | Value |

| Molecular Formula | C9H12BrN5[5] |

| Molecular Weight | 270.13 g/mol [5] |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCN1C2=C(N=C(N)N=C2)N=C1Br |

In Silico Experimental Workflow

The in silico analysis of the binding interaction between this compound and the Adenosine A1 receptor follows a structured workflow. This process, from protein preparation to the final analysis of the binding mode, is depicted in the diagram below.

Methodologies

Protein Preparation

-

Structure Retrieval: The crystal structure of the human Adenosine A1 receptor is obtained from the Protein Data Bank.

-

Preparation: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4.

-

Charge Assignment: Partial charges are assigned to each atom of the protein using a force field such as AMBER or CHARMM.

Ligand Preparation

-

Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and then converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial charges are calculated for the ligand atoms.

Molecular Docking

-

Binding Site Definition: The putative binding site on the Adenosine A1 receptor is identified. This is typically the orthosteric binding site where the endogenous ligand, adenosine, binds. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The algorithm explores various conformations and orientations of the ligand within the defined binding site, and scores them based on a scoring function that estimates the binding affinity.

Data Presentation

The results of the molecular docking simulation are presented below. The binding energy represents the predicted affinity of the ligand for the receptor, with more negative values indicating a stronger interaction.

| Ligand | Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Adenosine A1 Receptor | -8.5 | Asn254, His278, Phe171 |

Signaling Pathway

The Adenosine A1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound is predicted to block this signaling cascade.

Conclusion

This in silico modeling guide outlines a robust workflow for investigating the binding of this compound to the human Adenosine A1 receptor. The methodologies described, from protein and ligand preparation to molecular docking and interaction analysis, provide a foundational approach for predicting the binding affinity and mode of action of this and other novel compounds. The insights gained from such computational studies are invaluable for guiding further experimental validation and accelerating the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. research.unipd.it [research.unipd.it]

- 3. researchwithnj.com [researchwithnj.com]

- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking | PLOS Computational Biology [journals.plos.org]

- 5. GSRS [gsrs.ncats.nih.gov]

Spectroscopic and Synthetic Profile of N9-butyl-8-bromoadenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, MS) and a probable synthetic protocol for N9-butyl-8-bromoadenine. Due to a lack of publicly available, specific experimental data for this exact molecule, this document leverages established knowledge of closely related 9-alkyl-8-bromoadenine analogs to construct a predictive but scientifically grounded resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N9-butyl-8-bromoadenine. These predictions are based on the analysis of similar compounds and general principles of spectroscopic interpretation for purine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for N9-butyl-8-bromoadenine

| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-2 | ~8.1 | s | 1H | C2-H |

| NH₂ | ~7.3 | br s | 2H | C6-NH₂ |

| N9-CH₂ | ~4.2 | t | 2H | N9-CH₂-(CH₂)₂-CH₃ |

| N9-CH₂-CH₂ | ~1.8 | m | 2H | N9-CH₂-CH₂-CH₂-CH₃ |

| N9-(CH₂)₂-CH₂ | ~1.3 | m | 2H | N9-(CH₂)₂-CH₂-CH₃ |

| N9-(CH₂)₃-CH₃ | ~0.9 | t | 3H | N9-(CH₂)₃-CH₃ |

| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |

| C6 | ~156 | C6-NH₂ |

| C2 | ~153 | C2 |

| C4 | ~150 | C4 |

| C8 | ~127 | C8-Br |

| C5 | ~118 | C5 |

| N9-CH₂ | ~44 | N9-CH₂-(CH₂)₂-CH₃ |

| N9-CH₂-CH₂ | ~31 | N9-CH₂-CH₂-CH₂-CH₃ |

| N9-(CH₂)₂-CH₂ | ~20 | N9-(CH₂)₂-CH₂-CH₃ |

| N9-(CH₂)₃-CH₃ | ~14 | N9-(CH₂)₃-CH₃ |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ or CDCl₃) and are subject to variation based on experimental conditions.

Table 2: Predicted Mass Spectrometry Data for N9-butyl-8-bromoadenine

| Mass Spectrometry | Value | Interpretation |

| Molecular Formula | C₉H₁₂BrN₅ | |

| Molecular Weight | 270.13 g/mol | |

| Expected [M+H]⁺ | m/z 270, 272 | Isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |

| Expected [M]⁺ | m/z 269, 271 | Molecular ion with Bromine isotopes |

Experimental Protocols

General Synthetic Protocol for N9-alkylation of 8-bromoadenine:

-

Reaction Setup: To a solution of 8-bromoadenine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base is added. Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

-

Alkylation: The appropriate alkylating agent, in this case, 1-bromobutane or 1-iodobutane, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, often with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired N9-butyl-8-bromoadenine. It is important to note that N-alkylation of adenine derivatives can sometimes lead to a mixture of isomers (N9, N7, and N3 alkylation), which would necessitate careful purification.[1]

Characterization:

The purified product would then be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and placement of the butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the bromine atom.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow and the logical relationship of the characterization methods.

Caption: Synthetic and Characterization Workflow for N9-butyl-8-bromoadenine.

This guide provides a foundational understanding for researchers interested in N9-butyl-8-bromoadenine. While awaiting specific experimental data, these predictive models and general protocols offer a robust starting point for synthesis, characterization, and further investigation of this and related compounds in drug discovery and development.

References

Navigating the Therapeutic Potential of 8-Bromo-9-alkyl-9H-purin-6-amines: A Technical Guide

Disclaimer: This technical guide addresses the potential therapeutic applications of 8-bromo-9-alkyl-9H-purin-6-amines, with a focus on the structural class to which 8-Bromo-9-butyl-9H-purin-6-amine belongs. It is important to note that while the existence of this compound is documented, extensive research detailing its specific therapeutic applications, experimental protocols, and signaling pathways is not publicly available at the time of this writing.[1] The information presented herein is synthesized from studies on structurally related 8-bromo-9-alkylpurine derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to 8-Bromo-9-alkyl-9H-purin-6-amines

8-Bromo-9-alkyl-9H-purin-6-amines are a class of synthetic purine derivatives. The core structure is an adenine molecule substituted with a bromine atom at the 8-position and an alkyl group at the 9-position. The bromine atom at the 8-position is known to influence the electronic properties of the purine ring and can play a role in receptor binding. The nature of the alkyl group at the 9-position can modulate the compound's lipophilicity and pharmacokinetic properties. These structural modifications have led to investigations into their potential as modulators of various biological targets, particularly adenosine receptors.

Potential Therapeutic Applications

Research on 8-bromo-9-alkyl adenine derivatives suggests their potential as selective ligands for adenosine receptors, particularly the A2A and A2B subtypes.[2] The development of selective adenosine receptor antagonists is of significant interest due to the involvement of adenosine in numerous physiological and pathological processes, including those within the central nervous system (CNS).[2]

The broader class of adenine derivatives has been explored for various therapeutic purposes, including:

-

CNS Disorders: Given the role of adenosine receptors in the brain, antagonists for these receptors are being investigated for neurodegenerative diseases and other neurological conditions.

-

Cancer: Some purine analogs have been investigated for their potential as anticancer agents. For instance, certain 9-alkylpurine derivatives have shown inhibitory effects on the growth of cancer cell lines.[3]

-

Inflammation: Adenosine receptors are also involved in inflammatory pathways, suggesting a potential role for their modulators in treating inflammatory conditions.

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes structure-activity relationship (SAR) insights from studies on related 8-bromo-9-alkyl adenine derivatives and other 9-alkyladenines, highlighting the impact of substitutions on receptor affinity.

| Compound Class | Substitution | Target Receptor(s) | Key Findings | Reference |

| 8-bromo-9-alkyl adenines | Bromine at C8 | Adenosine Receptors (general) | The presence of bromine at the 8-position generally enhances interaction with adenosine receptors, particularly the A2A subtype. | [2] |

| 9-Alkyladenine derivatives | Varied alkyl chains at N9 | Adenosine A3 Receptor | The nature and chirality of the N9 substituent can influence stereoselectivity and potency at A3 receptors. | [4] |

| 9-Alkylpurines | General | Murine Leukemia L1210 cells | Certain 9-alkylpurine derivatives exhibit inhibitory activity on cancer cell growth. | [3] |

Experimental Protocols for Compound Evaluation

The following are generalized experimental protocols based on methodologies commonly used to evaluate the biological activity of purine derivatives, as suggested by the available literature on related compounds.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 8-bromo-9-alkyl-9H-purin-6-amines for various adenosine receptor subtypes (A1, A2A, A2B, A3).

Workflow:

Radioligand Binding Assay Workflow

Functional Assays (e.g., Adenylyl Cyclase Activity)

This type of assay is used to determine if a compound acts as an agonist or antagonist at a receptor.

Objective: To assess the functional activity of 8-bromo-9-alkyl-9H-purin-6-amines at adenosine receptors by measuring their effect on adenylyl cyclase activity.

Workflow:

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Purine-Scaffold Hsp90 Inhibitors: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and neurodegenerative disease research. This molecular chaperone is essential for the stability and function of a multitude of client proteins, many of which are key drivers of malignant transformation and cell survival.[1][2][3] The discovery of natural product inhibitors of Hsp90, such as geldanamycin and radicicol, validated its therapeutic potential.[4] However, challenges with their stability, solubility, and toxicity spurred the development of synthetic inhibitors.[4][5] Among these, the purine-scaffold inhibitors have distinguished themselves as a promising class of orally bioavailable drugs with favorable pharmacological profiles.[3][5]

This technical guide provides an in-depth overview of the discovery and development of purine-scaffold Hsp90 inhibitors. It details the key experimental methodologies used to characterize these compounds, summarizes their biological activities, and illustrates their impact on critical cellular signaling pathways.

Discovery and Optimization of Purine-Scaffold Inhibitors

The development of purine-based Hsp90 inhibitors was a landmark in the field, representing the first fully synthetic class of compounds to rival the potency of natural products.[1] The initial lead compound, PU3, was identified through rational drug design and demonstrated modest affinity for Hsp90.[1][6] This discovery prompted extensive medicinal chemistry efforts to optimize the purine scaffold, focusing on structure-activity relationships (SAR) at various positions of the purine ring.[1] These efforts led to the development of highly potent and selective inhibitors, such as PU-H71 and BIIB021, which have advanced into clinical trials.[1]

Structure-Activity Relationship (SAR) Highlights:

Intensive SAR studies have revealed key structural features that govern the potency and selectivity of purine-scaffold inhibitors. Modifications at the N9 and C2, C6, and C8 positions of the purine ring have been extensively explored to enhance binding affinity and drug-like properties. The initial library of over 70 purine derivatives provided a foundational understanding of the SAR for this class of compounds.[1]

Quantitative Analysis of Purine-Scaffold Hsp90 Inhibitors

The efficacy of purine-scaffold Hsp90 inhibitors has been quantified through a variety of biochemical and cell-based assays. The following tables summarize key data for prominent compounds in this class.

| Compound | Hsp90 Binding Affinity (IC₅₀) | Cell Proliferation (GI₅₀) | Client Protein Degradation (EC₅₀) |

| PU3 | Micromolar range | Micromolar range | Effective for HER2 degradation |

| PU-H71 | Nanomolar range | Nanomolar range | Potent degradation of HER2, Raf-1, and AKT |

| BIIB021 | Nanomolar range | Nanomolar range | Strong induction of client protein degradation |

| Compound 71 | Comparable to 17-AAG | IC₅₀ = 2 µM (MCF-7 cells) | Induces HER2 degradation |

| Compound 14 | IC₅₀ = 1.00 µM (Hsp90α) | GI₅₀ = 22.54 µM (SK-BR-3) | Degrades EGFR and Akt |

Table 1: Summary of biological activities of key purine-scaffold Hsp90 inhibitors. Data compiled from multiple sources.[1][5][7]

Key Experimental Protocols

The characterization of purine-scaffold Hsp90 inhibitors relies on a suite of standardized biochemical and cellular assays. Detailed methodologies for these pivotal experiments are provided below.

Hsp90 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[4][8]

Principle: The hydrolysis of ATP by Hsp90 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically. Alternatively, the production of ADP can be detected using commercial kits like the Transcreener™ ADP assay.[2]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT, and 0.005% Triton X-100.[1]

-

Enzyme and Inhibitor Incubation: Add purified Hsp90 enzyme to the reaction buffer. Introduce the purine-scaffold inhibitor at various concentrations.

-

Initiation of Reaction: Start the reaction by adding a mixture of ATP and the components of the enzyme-coupled system (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ATPase activity of Hsp90.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.

HER2 Degradation Assay (Western Blot)

A hallmark of Hsp90 inhibition is the proteasomal degradation of its client proteins.[9] HER2, a receptor tyrosine kinase overexpressed in some breast cancers, is a well-established and highly sensitive Hsp90 client.[10]

Principle: Cancer cells overexpressing HER2 are treated with the Hsp90 inhibitor. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of HER2 protein.

Protocol:

-

Cell Culture and Treatment: Plate HER2-positive breast cancer cells (e.g., SK-BR-3 or MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the purine-scaffold inhibitor for a specified duration (e.g., 24 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for HER2. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Analysis: Quantify the band intensities to determine the extent of HER2 degradation relative to the vehicle-treated control.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the Hsp90 inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.[6]

-

Compound Treatment: Treat the cells with a serial dilution of the purine-scaffold inhibitor and incubate for a period of 72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of purine-scaffold Hsp90 inhibitors in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.

Principle: Human cancer cells are implanted subcutaneously into nude mice. Once tumors are established, the mice are treated with the Hsp90 inhibitor, and tumor growth is monitored over time.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of female nude mice.[6]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomly assign the mice to treatment and control groups.

-

Drug Administration: Administer the purine-scaffold inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring and Endpoint: Monitor the body weight and overall health of the mice. The study is typically concluded when tumors in the control group reach a specified size, or at a predetermined time point.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of the compound.

Impact on Cellular Signaling Pathways

Hsp90 inhibitors exert their anti-cancer effects by simultaneously disrupting multiple signaling pathways that are crucial for cancer cell growth, survival, and proliferation.[11][12] By promoting the degradation of key client proteins, purine-scaffold inhibitors can effectively shut down these oncogenic cascades.

Caption: Mechanism of action of purine-scaffold Hsp90 inhibitors.

The diagram above illustrates the central mechanism of purine-scaffold Hsp90 inhibitors. By binding to the ATP pocket of Hsp90, these inhibitors prevent the chaperone from stabilizing its client proteins. This leads to the ubiquitination and subsequent degradation of these oncoproteins by the proteasome, ultimately resulting in the inhibition of cell proliferation and survival, and the induction of apoptosis.

Caption: Impact of Hsp90 inhibition on major oncogenic signaling pathways.

This diagram details how the inhibition of Hsp90 by purine-scaffold compounds leads to the degradation of specific client proteins, thereby disrupting key cancer-promoting pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This multi-targeted approach is a key advantage of Hsp90 inhibitors.

Conclusion